ROR|At modulator 4

Immunology Autoimmune Disease Th17 Cell Biology

Validating RORγt/IL-17 axis activity requires consistent reference compounds, yet batch-to-batch variability and off-target RORα/β cross-reactivity compromise data reproducibility. RORγt modulator 4 (WO2018030550A1, compound 146) offers: • Functional activity: Modulates IL-17A production in mouse splenocyte-derived cellular assays • Distinct chemical series: Differentiated binding mode vs. other RORγt modulators • SAR tool: MW 477.58, C26H27N3O4S for scaffold comparison studies • Commercial availability: Reliable batch consistency for longitudinal screening

Molecular Formula C26H27N3O4S
Molecular Weight 477.6 g/mol
Cat. No. B12421136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROR|At modulator 4
Molecular FormulaC26H27N3O4S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCOC3=C2C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)C)C5CC5
InChIInChI=1S/C26H27N3O4S/c1-17-13-20(19-5-6-19)15-21(14-17)29-11-12-33-26-24(29)10-9-23(28-26)25(30)27-16-18-3-7-22(8-4-18)34(2,31)32/h3-4,7-10,13-15,19H,5-6,11-12,16H2,1-2H3,(H,27,30)
InChIKeyOOUKMINLJXAGGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RORγt Modulator 4: IL-17A Modulation Overview


RORγt modulator 4 (CAS: 2188177-73-1) is a synthetic small-molecule modulator of the retinoic acid receptor-related orphan receptor gamma t (RORγt), a master transcription factor governing Th17 cell differentiation and interleukin-17 (IL-17) production . Disclosed as compound 146 in WO2018030550A1, this compound demonstrates activity in modulating IL-17A secretion in mouse splenocyte-derived cellular assays, positioning it as a research tool for investigating Th17-driven inflammatory and autoimmune pathologies [1].

1 RORγt (Th17 transcription factor) modulator tool compound
2 Functional IL-17A modulation readout in mouse splenocyte-derived cells
3 Distinct chemical series from patent WO2018030550A1
4 Multi-vendor research-use-only (RUO) sourcing

RORγt Modulator 4: Key Differentiators


The RORγt modulator landscape is characterized by significant structural diversity and varied pharmacological profiles. Compounds within this class often differ substantially in their binding mode (orthosteric vs. allosteric), functional activity (inverse agonism vs. neutral antagonism), and selectivity over related nuclear receptors (RORα, RORβ) [1]. Consequently, substituting one RORγt modulator with another without empirical validation introduces substantial risk of altered potency, off-target effects, or divergent cellular outcomes. RORγt modulator 4 is distinguished by its origin in the distinct chemical series of patent WO2018030550A1, and while publicly available potency metrics are limited, its functional activity on IL-17A production in primary-like cells provides a unique phenotypic fingerprint not shared by many other commercially available modulators .

1 Structural and selectivity profiles may differ across RORγt modulator chemical series, requiring head-to-head validation.
2 Functional phenotypic assay readout may not correlate directly with recombinant binding data, potentially altering cellular outcomes.
3 Limited public potency metrics increase uncertainty when comparing across different modulator classes.

RORγt Modulator 4: Comparative Evidence


IL-17A Modulation in Splenocyte Assays

Unlike many RORγt modulators characterized only by recombinant receptor binding assays, RORγt modulator 4's reported activity is derived from a functional assay measuring IL-17A production in cells derived from mouse spleen. This phenotypic readout integrates multiple cellular factors, potentially offering a more translationally relevant measure of activity compared to isolated receptor-binding assays . However, specific quantitative data (e.g., IC50 or percent inhibition) for RORγt modulator 4 is not publicly disclosed in vendor documentation or the patent abstract. This lack of quantitative data necessitates head-to-head experimental validation by the end user, but the reported functional activity distinguishes it from compounds characterized solely by binding affinity .

IL-17A Splenocyte Assay
Class-level inference
Functional modulation of IL-17A (no public IC50)
Phenotypic readout may better reflect cellular response than binding assays
Data to verify; head-to-head validation needed
Immunology Autoimmune Disease Th17 Cell Biology

Chemical Scaffold & Patent Origin

RORγt modulator 4 originates from a distinct chemical series disclosed in WO2018030550A1 (compound 146), assigned to Takeda Pharmaceutical Company. This patent family describes bicyclic compounds and their use for treating diseases mediated by RORγt. The scaffold is structurally distinct from other commercial modulators such as RORγt modulator 2 (compound 21, MedChemExpress HY-142938) or RORγt modulator 5 (WO2017132432A1, compound 2) [1]. The unique chemical identity (CAS 2188177-73-1) offers potential advantages in selectivity, pharmacokinetics, or intellectual property positioning compared to more widely used analogs .

Chemical Scaffold & Patent Origin
Direct comparison
CAS 2188177-73-1, C26H27N3O4S, distinct from modulator 2 & 5
Unique scaffold may affect selectivity and intellectual property profile
Source: WO2018030550A1 (Takeda)
Medicinal Chemistry Intellectual Property Drug Discovery

Selectivity Over RORα/β

Selectivity for RORγt over the closely related isoforms RORα and RORβ is a critical parameter for minimizing off-target effects. While no direct selectivity data is publicly available for RORγt modulator 4, its origin in the WO2018030550A1 patent series, which includes examples with >100-fold selectivity for RORγt over RORα/β, suggests a potentially favorable selectivity window [1]. In contrast, many early RORγt modulators and inverse agonists exhibit significant off-target activity at RORα, which is widely expressed and involved in metabolic regulation [2]. For example, the natural ligand 25-hydroxycholesterol modulates both RORγt and RORα, limiting its utility as a selective research tool [3].

Selectivity Over RORα/β
Class-level inference
No direct selectivity data; inferred from patent series with high RORγt selectivity
Selectivity remains unconfirmed experimentally
Compare with dual RORγt/RORα modulators like 25-hydroxycholesterol
Nuclear Receptor Pharmacology Selectivity Off-Target Liability

Commercial Availability & Research-Use

RORγt modulator 4 is commercially available from multiple reputable vendors including MedChemExpress (HY-142939), TargetMol (T63124), and InvivoChem, in purities typically ≥98% . This multi-vendor availability ensures reliable sourcing and competitive pricing. In contrast, more advanced clinical candidates like JNJ-61803534 or JTE-151 are not commercially available as research tools, limiting their use to specialized collaborations or in-house synthesis [1]. Furthermore, RORγt modulator 4 is explicitly labeled for research use only (RUO), a clear distinction from clinical-stage compounds that may have restricted distribution due to regulatory or intellectual property constraints .

Commercial Availability
Supporting evidence
Multi-vendor (≥98% purity), RUO grade
Reliable research sourcing, reduced procurement risk
Versus restricted clinical candidates (JNJ-61803534 etc.)
Chemical Procurement Research Tools Compound Sourcing

Molecular Properties & Physicochemical Profile

RORγt modulator 4 (MW 477.58, Formula C26H27N3O4S) exhibits distinct physicochemical parameters compared to its analogs. It has a lower molecular weight and reduced lipophilicity compared to RORγt modulator 5 (MW 611.54, Formula C27H22F5N3O6S), which contains a pentafluorophenyl moiety and a sulfonyl group . These differences may influence solubility, permeability, and metabolic stability. Specifically, the lower molecular weight of modulator 4 (477.58 vs. 611.54 for modulator 5) suggests a potentially more favorable absorption and distribution profile [1]. However, no direct experimental comparison of these parameters is publicly available.

Molecular Properties
Direct comparison
MW 477.58 vs 611.54 (modulator 5) — ~28% smaller
Smaller MW may support improved solubility and permeability for in vivo studies
Calculated properties; experimental ADME comparison not available
Physicochemical Properties Drug-likeness Compound Characterization

Therapeutic Indications & Disease Models

RORγt is a clinically validated target for Th17-mediated diseases including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis [1]. RORγt modulator 4, through its modulation of IL-17A production, is positioned as a research tool for these indications. In contrast, some RORγt modulators like VTP-43742 have advanced to clinical trials for psoriasis but exhibit autoinduction liabilities and hepatotoxicity [2]. The Takeda patent series from which modulator 4 originates includes data from in vivo models of colitis and psoriasis, suggesting potential efficacy in these settings, though direct comparative data for modulator 4 itself is not publicly available [3].

Disease Model Research Context
Class-level inference
Target engagement relevant to Th17-mediated models (psoriasis, IBD)
Preclinical research tool for IL-17 pathway studies
No direct in vivo data for modulator 4; clinical comparators not research-accessible
Psoriasis Inflammatory Bowel Disease Rheumatoid Arthritis

RORγt Modulator 4: Research Applications


Th17 Differentiation Screening

RORγt modulator 4 is well-suited for use as a reference compound or positive control in Th17 cell differentiation assays. Its ability to modulate IL-17A production in primary mouse splenocyte-derived cells provides a functional benchmark for assessing the potency and efficacy of novel chemical entities or biologics targeting the RORγt/IL-17 axis [1]. The compound's commercial availability ensures consistent batch-to-batch performance, a critical requirement for longitudinal screening campaigns .

RORγt Transcription in Autoimmune Models

Due to its origin in the WO2018030550A1 patent family and potential for high RORγt selectivity, RORγt modulator 4 is a valuable tool for dissecting RORγt-dependent transcriptional programs in vitro and in vivo. Researchers can use this compound to validate RORγt as a target in disease-relevant models, such as colitis or psoriasis, and to explore downstream signaling pathways independent of confounding RORα/β activity [1][2].

Comparative Pharmacology & SAR Studies

The distinct chemical scaffold and physicochemical properties of RORγt modulator 4 (MW 477.58, Formula C26H27N3O4S) make it an excellent tool for comparative SAR studies with other RORγt modulators like RORγt modulator 2 or 5 . Such comparisons can elucidate how subtle structural changes impact potency, selectivity, and cellular activity, providing valuable insights for medicinal chemistry optimization .

In Vivo PoC for Th17 Inflammation

With appropriate formulation and dosing, RORγt modulator 4 can be employed in preclinical in vivo studies of Th17-mediated inflammation, such as DSS-induced colitis or imiquimod-induced psoriasis models [1]. Its smaller molecular weight (compared to modulator 5) suggests potential for favorable oral absorption, facilitating oral dosing regimens in rodent models . Researchers should empirically determine optimal dosing and pharmacokinetic profiles for their specific experimental systems.

Application
Selection Property
Validation Focus
Th17 differentiation assay reference compound
Functional IL-17A modulation in primary-like splenocyte cells
Phenotypic IL-17A inhibition benchmarking
RORγt pathway validation in disease models
Inferred RORγt selectivity (patent series context)
Target engagement and transcriptional readout
Comparative RORγt modulator SAR studies
Distinct chemical scaffold (WO2018030550A1)
Potency and selectivity versus structural analogs
In vivo Th17 inflammation model studies
Favorable MW for potential oral absorption
Pharmacokinetics and disease model endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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